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Efficacy & Safety Comparison

The following tables summarize the core quantitative data from clinical studies for acoziborele and the

historical standard of care.

Table 1: Efficacy Profile at 18 Months Post-Treatment

. . Success Rate  95% Evidence
Treatment Regimen Disease Stage
(mITT) Cl Source

Acoziborole Single 960 mg Late-stage 95.2% 91.2 - Phase 2/3 Trial

oral dose (159/167) 97.7 [1]
Acoziborole Single 960 mg Early/Intermediate- 100% (41/41) 94.1 - Phase 2/3 Trial

oral dose stage 100 [1]
NECT 10-day IV & Late-stage ~94% - Historical

oral regimen (historical) Comparison [1]

Table 2: Safety and Administration Profile
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Common Drug-
Most Common o
Treatment Related Adverse Treatment Logistics
Adverse Events

Events
Acoziborole  14% of patients (all Pyrexia, Asthenia Single oral dose; no lumbar puncture or
mild or moderate) [1] [1] systematic hospitalization required [1]
NECT - - Complex; requires hospitalization and
IV administration [1]
Fexinidazole - Nausea, Vomiting 10-day oral regimen; systematic

[2] hospitalization required [1]

Experimental Protocols & Ongoing Research

The key data for aceziborole's long-term efficacy comes from the DNDi-OXA-02-HAT trial
(NCT03087955) [1].

¢ Study Design: A prospective, open-label, single-arm Phase 1I/11l study.

e Patient Population: 208 patients (167 with late-stage, 41 with early/intermediate-stage gHAT) aged
15+ from the Democratic Republic of the Congo and Guinea [1].

¢ Intervention: A single 960 mg oral dose of acoziborole taken under fasting conditions [1].

e Primary Efficacy Endpoint: Treatment success rate at 18 months in the modified Intention-to-Treat
(mITT) population with late-stage gHAT, based on modified WHO criteria [1].

¢ Assessment Schedule: Patients were observed in hospital until day 15, followed by 18 months of
outpatient follow-up with visits at 3, 6, 12, and 18 months [1].

Ongoing studies continue to expand the evidence base:

e STROGHAT (NCT06356974): An epidemiological intervention study evaluating the safety and
effectiveness of treating gHAT seropositive subjects (without parasitological confirmation) with
acoziborole to achieve transmission interruption [3] [4].

e ACOZI-KIDS (NCT05433350): An ongoing open-label study to evaluate the pharmacokinetics,
efficacy, and safety of acoziborole in children aged 1-14 years [4] [5].

Mechanisms of Action
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Research suggests acoziborole has a distinct mechanism of action compared to other investigational drugs. A

"cell perturbome" proteomic workflow compared acoziborole (SCYX-7158) to another candidate, NEU-
4438 [2].

Drug Perturbation

Different Modes of Action (MOA)
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Acoziborole vs. NEU-4438 Mechanism of Action

Interpretation & Key Considerations

¢ High Efficacy and Safety: Acoziborole shows a 95.2% long-term cure rate for late-stage gHAT
with a favorable safety profile, making it a promising tool for WHO's 2030 elimination goal [1].

e Major Practical Advantage: The single oral dose simplifies logistics and eliminates the need for
hospitalization or lumbar puncture, a significant advance over NECT and fexinidazole [1].

¢ Data Limitation: The comparison with NECT is based on a post-hoc analysis against historical
data, not a direct head-to-head randomized trial [1] [6].
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¢ Novel Elimination Strategy: Ongoing STROGHAT study evaluates a "test-and-treat” strategy using
acoziborole for all seropositive individuals, potentially addressing the hidden human reservoir and
accelerating transmission interruption [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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